molecular formula C21H20N2O2 B14121191 2-Benzylamino-N-(4-phenoxy-phenyl)-acetamide

2-Benzylamino-N-(4-phenoxy-phenyl)-acetamide

Cat. No.: B14121191
M. Wt: 332.4 g/mol
InChI Key: JPBKNUDDZYTAGR-UHFFFAOYSA-N
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Description

2-Benzylamino-N-(4-phenoxy-phenyl)-acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group and a phenoxy-phenyl moiety attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylamino-N-(4-phenoxy-phenyl)-acetamide typically involves the reaction of benzylamine with 4-phenoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then reacted with acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylamino-N-(4-phenoxy-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Benzylamino-N-(4-phenoxy-phenyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylamino-N-(4-phenoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylamino-N-(4-methoxy-phenyl)-acetamide
  • 2-Benzylamino-N-(4-chloro-phenyl)-acetamide
  • 2-Benzylamino-N-(4-nitro-phenyl)-acetamide

Uniqueness

2-Benzylamino-N-(4-phenoxy-phenyl)-acetamide stands out due to its phenoxy group, which imparts unique chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(benzylamino)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H20N2O2/c24-21(16-22-15-17-7-3-1-4-8-17)23-18-11-13-20(14-12-18)25-19-9-5-2-6-10-19/h1-14,22H,15-16H2,(H,23,24)

InChI Key

JPBKNUDDZYTAGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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